molecular formula C12H27NOSi B11734160 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine

Cat. No.: B11734160
M. Wt: 229.43 g/mol
InChI Key: UCCUEKPBIXIODS-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is a chemical compound with the molecular formula C12H27NOSi. It is characterized by the presence of a cyclohexane ring substituted with an amine group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. One common method is to start with cyclohexanol, which is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the TBDMS-protected cyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and to facilitate the purification process .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional sites. The amine group can participate in hydrogen bonding and nucleophilic reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is unique due to its combination of a cyclohexane ring, an amine group, and a TBDMS-protected hydroxyl group. This combination provides a balance of reactivity and stability, making it valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H27NOSi

Molecular Weight

229.43 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine

InChI

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11H,6-9,13H2,1-5H3

InChI Key

UCCUEKPBIXIODS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCC(C1)N

Origin of Product

United States

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